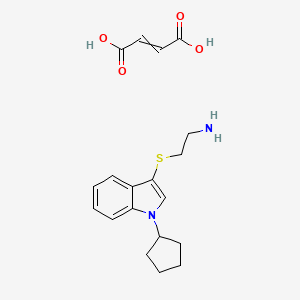![molecular formula C17H20N2O6S B14597776 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 59182-21-7](/img/structure/B14597776.png)
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxybutyl group, an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxybutyl Group: This step involves the reaction of butyric acid with a suitable hydroxylating agent to introduce the hydroxy group.
Amination: The hydroxybutyl intermediate is then reacted with an amine source to form the hydroxybutylamino group.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxybutyl and sulfamoyl groups may play a role in its binding affinity and specificity. Additionally, the phenoxy group can participate in hydrophobic interactions, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutyric acid: Shares the hydroxybutyl group but lacks the complex aromatic and sulfamoyl groups.
4-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the hydroxybutyl and sulfamoyl groups.
Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzoic acid structures but different substituents.
Uniqueness
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59182-21-7 |
|---|---|
Molekularformel |
C17H20N2O6S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(3-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-11(20)7-8-19-14-9-12(17(21)22)10-15(26(18,23)24)16(14)25-13-5-3-2-4-6-13/h2-6,9-11,19-20H,7-8H2,1H3,(H,21,22)(H2,18,23,24) |
InChI-Schlüssel |
ALBDROQFDRDRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



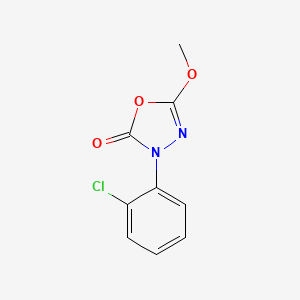

![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
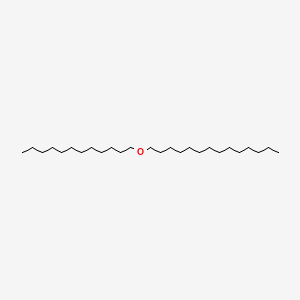
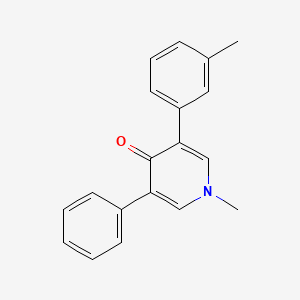


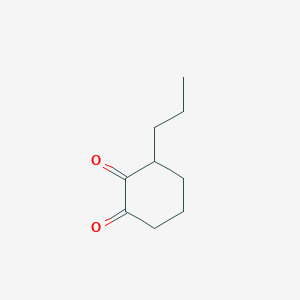
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
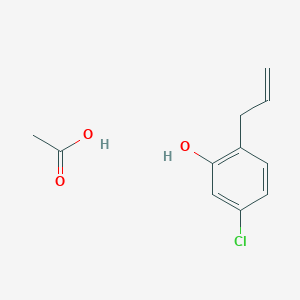

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
